molecular formula C18H19N3O7S B12115782 2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid

2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid

Cat. No.: B12115782
M. Wt: 421.4 g/mol
InChI Key: YRKCMIQSUNRSRI-UHFFFAOYSA-N
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Description

2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid is a complex organic compound with a molecular weight of 42143 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid typically involves multi-step organic reactions. One common approach is the reaction of 4-acetamido-3-methoxybenzenesulfonyl chloride with 4-aminobenzoic acid, followed by formylation and subsequent reaction with glycine. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the nitro group may produce aminobenzenesulfonamide derivatives.

Scientific Research Applications

2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive functional groups.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-3-methoxybenzenesulfonamide: Shares similar functional groups but lacks the formamido and acetic acid moieties.

    4-Aminobenzoic acid: Contains the amino and carboxylic acid groups but lacks the sulfonamido and methoxy groups.

Uniqueness

2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19N3O7S

Molecular Weight

421.4 g/mol

IUPAC Name

2-[[4-[(3-acetamido-4-methoxyphenyl)sulfonylamino]benzoyl]amino]acetic acid

InChI

InChI=1S/C18H19N3O7S/c1-11(22)20-15-9-14(7-8-16(15)28-2)29(26,27)21-13-5-3-12(4-6-13)18(25)19-10-17(23)24/h3-9,21H,10H2,1-2H3,(H,19,25)(H,20,22)(H,23,24)

InChI Key

YRKCMIQSUNRSRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O)OC

Origin of Product

United States

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